7-Chloro-N-[cyano(oxolan-3-YL)methyl]quinoline-2-carboxamide
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Overview
Description
7-Chloro-N-[cyano(oxolan-3-YL)methyl]quinoline-2-carboxamide is a synthetic compound belonging to the quinoline family.
Mechanism of Action
Target of Action
Quinoline-carboxamide derivatives have been studied for their potential as anti-proliferative agents and pim-1 kinase inhibitors . Pim-1 kinase is a protein that plays a crucial role in cell survival and proliferation .
Mode of Action
It’s known that quinoline-carboxamide derivatives can induce apoptosis by down-regulating bcl-2 and up-regulating bax and caspase-3 . These proteins are key players in the process of apoptosis, a form of programmed cell death .
Biochemical Pathways
The induction of apoptosis suggests that this compound may influence pathways related to cell survival and death .
Result of Action
Quinoline-carboxamide derivatives have shown good anti-proliferative activities against various cell lines . This suggests that they may inhibit cell growth and induce cell death.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-N-[cyano(oxolan-3-YL)methyl]quinoline-2-carboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup, Doebner-Miller, or Friedländer synthesis. These methods involve the cyclization of aniline derivatives with appropriate carbonyl compounds under acidic or basic conditions.
Introduction of the Chloro Group: The chloro group can be introduced via electrophilic substitution reactions using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Cyano Group: The cyano group can be introduced through nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.
Formation of the Oxolan-3-YL Methyl Group: This step involves the reaction of the quinoline derivative with oxirane (ethylene oxide) under basic conditions to form the oxolan-3-YL methyl group.
Final Coupling: The final step involves coupling the cyano and oxolan-3-YL methyl groups to the quinoline core using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-N-[cyano(oxolan-3-YL)methyl]quinoline-2-carboxamide can undergo various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives of quinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-Chloro-N-[cyano(oxolan-3-YL)methyl]quinoline-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential use in the treatment of diseases such as malaria and cancer.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinoline N-oxides: Compounds with an oxidized quinoline core, known for their antimicrobial properties.
Quinoxaline Derivatives: Compounds with a similar nitrogen-containing heterocyclic structure, used in various pharmaceutical applications.
Uniqueness
7-Chloro-N-[cyano(oxolan-3-YL)methyl]quinoline-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxolan-3-YL methyl group and cyano group provide additional sites for chemical modification, enhancing its versatility in scientific research .
Properties
IUPAC Name |
7-chloro-N-[cyano(oxolan-3-yl)methyl]quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c17-12-3-1-10-2-4-13(19-14(10)7-12)16(21)20-15(8-18)11-5-6-22-9-11/h1-4,7,11,15H,5-6,9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHQLQNUSACMDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(C#N)NC(=O)C2=NC3=C(C=CC(=C3)Cl)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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